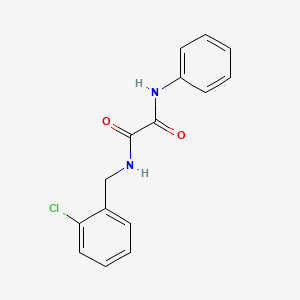
N-(2-chlorobenzyl)-N'-phenylethanediamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-phenylethanediamide, also known as CB-1 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CB-1 antagonist is a type of cannabinoid receptor antagonist that is used to block the effects of cannabinoids in the brain.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of obesity, diabetes, and drug addiction. This compound antagonist has also been investigated for its potential use in the treatment of anxiety and depression.
Mécanisme D'action
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist works by blocking the effects of cannabinoids in the brain. Cannabinoids are natural compounds found in the cannabis plant that bind to this compound receptors in the brain. This compound antagonist prevents the binding of cannabinoids to this compound receptors, thereby reducing their effects.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This compound antagonist has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound antagonist has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist in lab experiments is that it is a specific and potent antagonist of this compound receptors. This makes it an ideal tool for studying the effects of cannabinoids on the brain. However, one limitation of using this compound antagonist is that it may have off-target effects on other receptors in the brain, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist. One area of interest is the development of new and more potent this compound antagonists. Another area of interest is the investigation of the effects of this compound antagonist on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound antagonist in humans.
Conclusion:
In conclusion, this compound antagonist is a promising compound with potential therapeutic applications in various diseases. Its specific and potent antagonism of this compound receptors makes it an ideal tool for studying the effects of cannabinoids on the brain. However, more research is needed to fully understand the biochemical and physiological effects of this compound antagonist and its potential clinical applications.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-6-11(13)10-17-14(19)15(20)18-12-7-2-1-3-8-12/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDCVVQDZUHJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)
![3-allyl-5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898860.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898864.png)
![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)
![4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine](/img/structure/B4898892.png)
![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)